N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that belongs to the family of acetamides, which are derivatives of acetic acid. It features a complex structure that incorporates both sulfonyl and tolyl groups, contributing to its distinct chemical properties. This compound can play a significant role in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Preparation of 3,4-dihydroisoquinoline: : A precursor to this compound, 3,4-dihydroisoquinoline, can be synthesized through Pictet–Spengler cyclization of phenethylamine with an aldehyde.
Sulfonylation: : The intermediate 3,4-dihydroisoquinoline reacts with a sulfonyl chloride (such as methanesulfonyl chloride) under basic conditions to yield the sulfonylated derivative.
Formation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)amine: : This derivative undergoes amination with ethylenediamine.
Acetylation: : The final product is obtained by reacting the amine with m-tolylacetic acid under acylation conditions.
Industrial Production Methods
On an industrial scale, this compound is typically synthesized in a controlled environment using large-scale reactors to ensure high yield and purity. The process involves stringent conditions such as precise temperature control, pH maintenance, and efficient mixing.
Chemical Reactions Analysis
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions:
Oxidation: : Undergoes oxidation reactions typically using agents like potassium permanganate or chromic acid, leading to the formation of sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the compound, especially targeting the carbonyl group, converting it into a corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution can occur, particularly at the aromatic ring, influenced by the electron-donating or withdrawing nature of substituents. Common reagents include halogens for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Scientific Research Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has numerous applications across several fields:
Chemistry: : Utilized as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Serves as a probe to understand enzyme mechanisms and receptor binding due to its structural similarity to natural substrates.
Medicine: : Investigated for potential pharmaceutical applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: : Used in the manufacturing of specialty chemicals, including certain types of polymers and advanced materials.
Mechanism of Action
This compound exerts its effects through various molecular interactions:
Binding Affinity: : Exhibits high binding affinity for certain biological targets, such as enzymes or receptors, due to its structural conformation.
Inhibition or Activation: : Depending on the target, it can act as an inhibitor or activator, modulating the activity of the target molecule.
Pathways Involved: : Impacts cellular pathways related to signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Similar Compounds
N-ethylacetamide: : A simpler acetamide, lacks the sulfonyl and tolyl groups.
Sulfonylated isoquinolines: : Compounds like 3,4-dihydroisoquinolin-2(1H)-sulfonamide, which share a common sulfonyl-isoquinoline structure.
Tolylacetamides: : Similar structures that incorporate the tolyl group but differ in the rest of the molecular framework.
Uniqueness
What sets N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide apart is its unique combination of functional groups, providing a distinct interaction profile with biological targets and offering versatile reactivity in chemical synthesis. This makes it a valuable tool for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-5-4-6-17(13-16)14-20(23)21-10-12-26(24,25)22-11-9-18-7-2-3-8-19(18)15-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCOIHOKJNEDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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